molecular formula C5H10N2O2 B8193089 GLUTARALDEHYDE DIOXIME

GLUTARALDEHYDE DIOXIME

Cat. No.: B8193089
M. Wt: 130.15 g/mol
InChI Key: AVRPCDNPQAKCNP-XGXWUAJZSA-N
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Description

Glutaraldehyde dioxime (CAS: 6635-57-0) is a dioxime derivative of glutaraldehyde, with the molecular formula C₅H₁₀N₂O₂ and a molecular weight of 130.145 g/mol. It is characterized by a density of 1.11 g/cm³ and a boiling point of 321.7°C at 760 mmHg . Structurally, it contains two adjacent oxime (-NOH) groups, enabling strong chelation with metal ions such as uranium(VI) (uranyl, UO₂²⁺). This property has made it a critical component in advanced adsorbents for uranium extraction from seawater, particularly in poly(imide dioxime) sorbents . Its stability and selectivity for uranyl ions are attributed to the cyclic imide dioxime configuration formed during synthesis, which enhances binding efficiency compared to linear amidoxime groups .

Properties

IUPAC Name

(NE)-N-[(5Z)-5-hydroxyiminopentylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c8-6-4-2-1-3-5-7-9/h4-5,8-9H,1-3H2/b6-4-,7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRPCDNPQAKCNP-XGXWUAJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=NO)CC=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C/C=N/O)C/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6635-57-0
Record name NSC52258
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Reaction Mechanism

The primary synthesis involves the condensation of glutaraldehyde (OHC-(CH₂)₃-CHO) with hydroxylamine (NH₂OH) under basic aqueous conditions. Each aldehyde group undergoes nucleophilic attack by hydroxylamine, forming two oxime bonds:
Reaction :

OHC-(CH2)3-CHO+2NH2OHHON-(CH2)3-NOH+2H2O\text{OHC-(CH}2\text{)}3\text{-CHO} + 2 \, \text{NH}2\text{OH} \rightarrow \text{HON-(CH}2\text{)}3\text{-NOH} + 2 \, \text{H}2\text{O}

The reaction proceeds via:

  • Deprotonation of hydroxylamine to NH₂O⁻ at high pH.

  • Nucleophilic attack on aldehyde carbons.

  • Elimination of water to form oxime bonds.

Experimental Procedure

Typical Protocol :

  • Reagents : Glutaraldehyde (50% aqueous, 11.2 mmol), hydroxylamine hydrochloride (33.6 mmol), sodium carbonate (33.6 mmol), water.

  • Steps :

    • Dissolve hydroxylamine hydrochloride and sodium carbonate in water.

    • Add glutaraldehyde dropwise under stirring.

    • Stir for 30 minutes at room temperature until a colorless suspension forms.

    • Filter, wash with cold water, and dry under vacuum.

Yield : 66%
Product : Colorless solid with E/Z isomer ratio of 8:92 (determined via ¹H NMR).

Optimization Parameters

  • pH : Maintained at 8–9 using sodium carbonate to ensure NH₂O⁻ availability.

  • Stoichiometry : Hydroxylamine in excess (3:1 molar ratio to glutaraldehyde) ensures complete conversion.

  • Temperature : Conducted at 25°C; elevated temperatures risk glutaraldehyde polymerization.

Alternative Synthesis Routes

Hydrolysis of Protected Dialdehydes

Glutaraldehyde dioxime can be synthesized indirectly via hydrolysis of glutaraldehyde acetals (e.g., 1,1,6,6-tetramethoxyhexane):

  • Acetal Hydrolysis : Acidic hydrolysis yields glutaraldehyde.

  • Oxime Formation : Subsequent reaction with hydroxylamine as above.

Limitations : Higher complexity and lower yields compared to direct methods.

Physicochemical Properties and Isomerism

  • Solubility : Insoluble in cold water; soluble in methanol and DMSO.

  • Melting Point : 128–130°C (decomposes).

  • Isomerism : Predominantly Z-configuration (anti) due to steric hindrance during crystallization.

Industrial Applications and Scalability

  • Disinfectants : this compound serves as a stabilized precursor in solid disinfectant formulations, releasing free glutaraldehyde upon hydration.

  • Scalability : A liter-scale process with 50 g/L substrate loading achieved >99% conversion, demonstrating industrial viability .

Chemical Reactions Analysis

Types of Reactions

GLUTARALDEHYDE DIOXIME undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include nitroso compounds, primary amines, and substituted oximes. These products have various applications in organic synthesis and industrial processes .

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : Glutaraldehyde dioxime is used as a reagent for synthesizing oximes and nitroso compounds. Its unique functional groups allow for specific reactions that are essential in organic chemistry.
  • Building Block for Complex Molecules : It serves as a precursor for more complex organic compounds, facilitating the development of novel materials in chemical research.

Biology

  • Biochemical Studies : The compound is employed in studies investigating enzyme mechanisms and protein modifications. Its ability to form covalent bonds with nucleophilic sites on proteins allows for detailed studies on protein structure and function.
  • Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. A study showed that it could achieve over 99% reduction in viable counts within 30 minutes at a concentration of 0.5 mg/mL .

Industry

  • Crosslinking Agent : In industrial applications, this compound is used as a crosslinking agent in the production of polymers, enhancing material strength and stability.
  • Production of Biocides : Its antimicrobial properties make it valuable in developing disinfectants and biocides for healthcare settings.

Efficacy Against Microorganisms

The antimicrobial efficacy of this compound has been documented across various studies. The following table summarizes its effectiveness against different microorganisms:

MicroorganismConcentration (mg/mL)Time (minutes)Reduction (%)
Escherichia coli0.53099.9
Staphylococcus aureus0.53099.9
Pseudomonas aeruginosa1.06095
Mycobacterium tuberculosis1.012090

Toxicological Studies

While this compound shows promising antimicrobial properties, it is crucial to consider its toxicological profile. Inhalation studies have indicated respiratory irritations and potential mutagenic effects in animal models . These findings necessitate careful handling and application in clinical settings.

Occupational Exposure

A case study highlighted the occupational hazards associated with glutaraldehyde exposure among healthcare workers, noting symptoms such as respiratory distress and skin irritation . Although specific data on this compound was not available, the structural similarities suggest potential risks.

Environmental Impact

Research into the environmental persistence of glutaraldehyde-based compounds indicates that while they are effective biocides, their breakdown products may pose ecological risks. Further studies are needed to assess the environmental safety of this compound.

Mechanism of Action

The mechanism of action of GLUTARALDEHYDE DIOXIME involves its interaction with molecular targets through its hydroxyimino and hydroxylamine groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The compound can also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Glutaraldehyde dioxime is compared below with structurally or functionally related dioximes and aldehydes, focusing on their chemical properties, stability, and applications.

Succinimide Dioxime vs. Glutarimide Dioxime

A 2022 study compared the uranyl-binding capabilities of succinimide dioxime (5-membered cyclic dioxime) and glutarimide dioxime (6-membered cyclic dioxime, structurally analogous to this compound). Key findings include:

Property Succinimide Dioxime Glutarimide Dioxime
Stability Constant (log K) 14.2 ± 0.3 15.8 ± 0.2
Selectivity for UO₂²⁺ Moderate High
Structural Flexibility Rigid 5-membered ring Flexible 6-membered ring

Glutarimide dioxime exhibits higher thermodynamic stability and selectivity for uranyl ions due to its larger ring size, which accommodates the uranyl ion geometry more effectively . This makes this compound derivatives superior for uranium extraction applications.

2-Furaldehyde Oxime

2-Furaldehyde oxime (CAS: 620-03-1, C₅H₅NO₂) is a furan-based oxime with distinct structural and functional differences:

Property This compound 2-Furaldehyde Oxime
Molecular Structure Linear aliphatic chain Heterocyclic furan ring
Chelation Strength Strong (UO₂²⁺ binding) Weak (limited metal binding)
Applications Uranium extraction Not reported for metal chelation

The aromatic furan ring in 2-furaldehyde oxime reduces its flexibility and chelation efficacy compared to this compound, limiting its use in heavy-metal remediation.

Fusidic Acid Dioxime (Compound 1)

A nitrogen-containing dioxime derivative of fusidic acid (Compound 1) demonstrated antibacterial activity against MRSA (MIC: 4.0 µg/mL) but showed cytotoxicity levels similar to fusidic acid .

Biological Activity

Glutaraldehyde dioxime, a derivative of glutaraldehyde, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various microorganisms, and relevant case studies.

This compound (C5_5H10_{10}N2_2O2_2) is characterized by its dioxime functional groups, which enhance its reactivity and biological efficacy. The compound acts primarily through the alkylation of nucleophilic sites on proteins and nucleic acids, leading to the disruption of essential cellular functions such as DNA replication and protein synthesis. This mechanism is similar to that observed with its parent compound, glutaraldehyde, which is known for its potent antimicrobial properties.

Efficacy Against Bacteria

Research indicates that this compound exhibits significant antibacterial activity against a range of pathogens. A study demonstrated that glutaraldehyde-impregnated materials could achieve over 99% reduction in viable counts of Escherichia coli and Staphylococcus aureus within hours . This rapid action is attributed to the compound's ability to penetrate bacterial membranes and interfere with metabolic processes.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismConcentration (mg/mL)Time (minutes)Reduction (%)
Escherichia coli0.53099.9
Staphylococcus aureus0.53099.9
Pseudomonas aeruginosa1.06095
Mycobacterium tuberculosis1.012090

Toxicological Studies

While this compound shows promising antimicrobial properties, it is essential to consider its toxicological profile. Inhalation studies on glutaraldehyde have revealed respiratory irritations and potential mutagenic effects in animal models . These findings necessitate careful handling and application in clinical settings.

Case Studies

  • Occupational Exposure : A study highlighted the occupational hazards associated with glutaraldehyde exposure among healthcare workers, noting symptoms such as respiratory distress and skin irritation . Although specific data on this compound was not available, the similarities in chemical structure suggest potential risks.
  • Environmental Impact : Research into the environmental persistence of glutaraldehyde-based compounds indicates that while they are effective biocides, their breakdown products may pose ecological risks . Further studies are needed to assess the environmental safety of this compound.

Q & A

Basic: What are the standard analytical methods for characterizing glutaraldehyde dioxime in synthetic chemistry?

Methodological Answer:
this compound is typically characterized using spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of oxime groups and structural integrity. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like C=N (oxime) and C=O (if present). High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can assess purity and detect byproducts. For quantification, titration with hydroxylamine hydrochloride may be employed to determine oxime content .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use gloves made of Butyl, Neoprene, or Viton to prevent skin contact. Wear Tychem®-equivalent protective clothing and eye protection .
  • Storage: Store in tightly sealed containers in a cool, well-ventilated area away from light. Avoid proximity to oxidizing agents (e.g., peroxides, chlorates) and strong bases (e.g., NaOH) to prevent hazardous reactions .
  • Spill Management: Neutralize spills with sodium bicarbonate and adsorb using inert materials like vermiculite. Dispose as hazardous waste .

Advanced: How can researchers optimize this compound’s crosslinking efficiency in enzyme immobilization?

Methodological Answer:

  • Support Preactivation: Modify supports (e.g., agarose, silica) with this compound to create heterofunctional surfaces. This enhances enzyme orientation and binding specificity .
  • pH and Temperature Control: Adjust reaction pH (6–8) and temperature (4–25°C) to balance crosslinking speed and enzyme stability. Lower temperatures reduce aggregation .
  • Molar Ratio Optimization: Use a 1:1 to 2:1 molar ratio of this compound to amino groups on the enzyme/support to avoid over-crosslinking and activity loss .

Advanced: How can contradictory data on this compound’s stability in aqueous solutions be resolved?

Methodological Answer:

  • Environmental Factors: Monitor pH (stability decreases above pH 8 due to hydrolysis) and temperature (degradation accelerates above 25°C) .
  • Contaminant Analysis: Test for trace metals (e.g., Fe³⁺) or oxidizing agents that catalyze decomposition. Use chelating agents like EDTA in buffers .
  • Longitudinal Studies: Conduct stability assays under controlled conditions (e.g., UV-Vis spectroscopy to track absorbance changes at 280 nm over time) .

Basic: What synthetic routes are available for this compound preparation?

Methodological Answer:
A common method involves reacting glutaraldehyde with hydroxylamine hydrochloride under acidic conditions. For example:

Dissolve glutaraldehyde in 10% HCl and cool to -10°C.

Slowly add sodium nitrite solution while maintaining sub-zero temperatures to form the dioxime.

Neutralize with sodium carbonate, filter, and purify via recrystallization. Yields typically reach ~90% under optimal conditions .

Advanced: What experimental designs are recommended for studying reaction mechanisms involving this compound?

Methodological Answer:

  • Kinetic Studies: Use stopped-flow spectroscopy to monitor rapid intermediate formation (e.g., Schiff base intermediates) .
  • Isotopic Labeling: Incorporate ¹⁵N-labeled hydroxylamine to trace oxime formation pathways via NMR .
  • Computational Modeling: Apply density functional theory (DFT) to predict reaction energetics and transition states, validating with experimental data .

Basic: How should researchers design toxicity assays for this compound derivatives?

Methodological Answer:

  • In Vitro Assays: Use cell lines (e.g., HEK293) to assess acute cytotoxicity via MTT assays. Include controls for osmolarity and pH effects .
  • Environmental Impact: Test aquatic toxicity using Daphnia magna, following OECD guidelines. Measure LC₅₀ values and compare to regulatory thresholds .

Advanced: What strategies address low reproducibility in this compound-based biocatalyst studies?

Methodological Answer:

  • Standardized Protocols: Document exact molar ratios, incubation times, and washing steps (e.g., PBS rinses post-immobilization) .
  • Batch-to-Batch Analysis: Characterize each this compound batch via FTIR and HPLC to ensure consistency .
  • Interlaboratory Validation: Share samples with collaborating labs to identify protocol disparities (e.g., stirring speed, drying methods) .

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